(1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine
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Description
(1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine, or 1-F-3-M-PBEA, is a synthetic organic compound that has been widely studied for its potential applications in the fields of organic synthesis and drug development. This compound is a derivative of the class of compounds known as amines, which are organic compounds that contain a nitrogen atom and are often used as bases in organic chemistry. 1-F-3-M-PBEA is an important synthetic intermediate for the synthesis of various drugs and other biologically active compounds. This compound has been widely studied for its potential applications in the fields of organic synthesis and drug development.
Scientific Research Applications
Flavor Chemistry
Specific Scientific Field
Flavor chemistry falls within the broader field of food science and organic chemistry.
Application Summary
1-(Furan-2-yl)ethanone (also known as 2-acetylfuran) is an important flavor compound found in various natural sources, including essential oils, sweet corn products, fruits, and flowers. Its pleasant, nutty aroma contributes to the overall flavor profile of foods.
Experimental Procedures
Researchers isolate 2-acetylfuran from natural sources or synthesize it in the lab. The compound can be obtained through the Maillard reaction, which occurs when glucose and glycine react under specific conditions. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) help identify and quantify 2-acetylfuran in food samples.
Results and Outcomes
Quantitative data reveal the concentration of 2-acetylfuran in different food matrices. For example, it is present in essential oils at varying levels. Understanding its abundance and sensory impact aids in flavor formulation and product development .
Medicinal Chemistry
Specific Scientific Field
Medicinal chemistry investigates the design, synthesis, and evaluation of compounds for therapeutic purposes.
Application Summary
Researchers explore the medicinal significance of furan derivatives, including 2-acetylfuran. Although not a drug itself, 2-acetylfuran serves as an intermediate in the synthesis of pharmaceuticals.
Experimental Procedures
Scientists synthesize 2-acetylfuran using organic chemistry techniques. They then investigate its potential biological activities, such as antimicrobial properties or enzyme inhibition.
Results and Outcomes
Studies reveal whether 2-acetylfuran exhibits any promising effects. For instance, it may serve as a precursor for developing antibiotics or other therapeutic agents. Researchers assess its toxicity and efficacy against specific pathogens .
properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-3-methyl-1-phenylbut-3-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)12-16(15-8-5-4-6-9-15)18-14(3)17-10-7-11-19-17/h4-11,14,16,18H,1,12H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUPEAIUMBQDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(CC(=C)C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389857 |
Source
|
Record name | N-[1-(Furan-2-yl)ethyl]-3-methyl-1-phenylbut-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Furan-2-yl-ethyl)-(3-methyl-1-phenyl-but-3-enyl)-amine | |
CAS RN |
436096-85-4 |
Source
|
Record name | α-Methyl-N-(3-methyl-1-phenyl-3-buten-1-yl)-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436096-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(Furan-2-yl)ethyl]-3-methyl-1-phenylbut-3-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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